molecular formula C11H10N4O4S B5781403 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide

Cat. No. B5781403
M. Wt: 294.29 g/mol
InChI Key: MOHWQCUYVRPUPC-UHFFFAOYSA-N
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Description

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide, also known as MTNB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTNB belongs to the class of thiadiazole derivatives, which have been found to possess a range of biological activities, including antitumor, antiviral, and antimicrobial properties.

Mechanism of Action

The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide is not fully understood. However, studies have suggested that N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide exerts its biological activities through the inhibition of various cellular pathways. In cancer cells, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide induces apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide also inhibits the Akt/mTOR pathway, which is involved in cell proliferation and survival. In herpes simplex virus-infected cells, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide inhibits viral DNA replication by targeting the viral DNA polymerase.
Biochemical and Physiological Effects
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide has been found to have a range of biochemical and physiological effects. In cancer cells, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide inhibits cell proliferation and induces apoptosis. N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide also inhibits angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth. In herpes simplex virus-infected cells, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide inhibits viral DNA replication and reduces the viral load. N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide also has antimicrobial activity against bacteria by inhibiting bacterial cell wall synthesis.

Advantages and Limitations for Lab Experiments

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yield. N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide is also stable under normal laboratory conditions and can be stored for prolonged periods. However, one of the limitations of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for research on N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide. One area of interest is the development of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide-based analogs with improved biological activities and pharmacokinetic properties. Another area is the investigation of the synergistic effects of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide with other anticancer agents. Additionally, the potential use of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide as a therapeutic agent for other diseases such as viral infections and bacterial infections should be explored.

Synthesis Methods

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide can be synthesized by the reaction of 2-nitrobenzoyl chloride with 5-(methoxymethyl)-1,3,4-thiadiazole-2-amine in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in a suitable solvent such as dichloromethane or chloroform. The resulting product is purified by column chromatography to obtain pure N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide.

Scientific Research Applications

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major research areas is cancer therapy. Studies have shown that N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide has also been found to have antiviral activity against herpes simplex virus type 1 and type 2. Additionally, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide has shown antimicrobial activity against gram-positive and gram-negative bacteria.

properties

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O4S/c1-19-6-9-13-14-11(20-9)12-10(16)7-4-2-3-5-8(7)15(17)18/h2-5H,6H2,1H3,(H,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHWQCUYVRPUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(S1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide

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